NEPICASTAT
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113900 | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-25-4 | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170151-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Enzymatic Pharmacology of Nepicastat
Mechanism of Dopamine (B1211576) Beta-Hydroxylase Inhibition
Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme responsible for catalyzing the conversion of dopamine to norepinephrine (B1679862). Nepicastat's interaction with this enzyme forms the basis of its mechanism of action.
Competitive Antagonism at the Active Site
This compound (B1663631) functions as a direct and competitive inhibitor of DBH. It binds to the active site of the enzyme, thereby preventing the natural substrate, dopamine, from binding and undergoing conversion to norepinephrine nih.govnih.gov. Studies, including in silico models, suggest that this compound interacts stably with the copper ion located within the DBH active site, highlighting the importance of the copper center in the enzyme-inhibitor interaction researchgate.netresearchgate.net. This binding is characterized as reversible scbt.com.
Enzymatic Kinetics and Potency (e.g., IC50 values in vitro)
This compound demonstrates potent inhibition of DBH activity in vitro. It exhibits concentration-dependent inhibition of both bovine and human dopamine beta-hydroxylase biocrick.comnih.govnih.govmedchemexpress.comselleckchem.commedchemexpress.comncats.io. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).
| Enzyme Source | IC50 (nM) | Reference |
| Bovine DBH | 8.5 ± 0.8 | nih.govnih.govmedchemexpress.comselleckchem.commedchemexpress.comncats.io |
| Human DBH | 9.0 ± 0.8 | biocrick.comnih.govnih.govmedchemexpress.comselleckchem.commedchemexpress.comncats.io |
| SK-N-SH cell homogenates (human) | 40 | biocrick.commedkoo.comnih.gov |
Note: IC50 values may vary slightly depending on the specific experimental conditions and source of the enzyme.
Studies investigating the interaction of this compound with DBH have indicated a mixed-model inhibition mechanism, which approaches competitive behavior with respect to the substrate tyramine (B21549) nih.gov. The inhibition by this compound has been shown to be fully reversed by dilution biocrick.comnih.gov.
Selectivity Profile Against Other Enzymes and Neurotransmitter Receptors
A key characteristic of this compound is its high degree of selectivity for DBH. Research indicates that this compound has negligible affinity for a range of other enzymes and neurotransmitter receptors selleckchem.comahajournals.orgrndsystems.com. This selectivity is important as it minimizes potential off-target effects that could lead to unwanted pharmacological outcomes. For example, unlike disulfiram (B1670777), another DBH inhibitor, this compound does not significantly inhibit aldehyde dehydrogenase scbt.com. This compound has been shown to be selective for DBH over 12 other enzymes and 13 neurotransmitter receptors selleckchem.comrndsystems.com.
Impact on Catecholamine Biosynthesis and Levels
By inhibiting DBH, this compound directly impacts the synthesis of norepinephrine and epinephrine (B1671497) and, consequently, alters the levels of dopamine.
Modulation of Norepinephrine and Epinephrine Production
DBH catalyzes the final step in the synthesis of norepinephrine from dopamine. Therefore, inhibition of DBH by this compound leads to a reduction in the production of norepinephrine scbt.comnih.govnih.govmedchemexpress.comselleckchem.commedchemexpress.comahajournals.orgrndsystems.comfrontiersin.orgwikipedia.orgbiorxiv.org. This decrease in norepinephrine levels has been observed in various tissues and plasma in animal models, including rats and dogs nih.govnih.govselleckchem.comfrontiersin.orgwikipedia.orgnih.govtandfonline.comup.pt. Studies in spontaneously hypertensive rats (SHRs) have shown dose-dependent decreases in norepinephrine content in tissues such as the mesenteric artery, left ventricle, and cerebral cortex following this compound administration nih.govmedchemexpress.comselleckchem.commedchemexpress.com. Similarly, in dogs, this compound produced significant decreases in plasma concentrations of norepinephrine nih.gov. This compound also leads to reductions in epinephrine tissue levels, particularly in the adrenal glands, as DBH is also involved in the conversion of dopamine to norepinephrine, which is then converted to epinephrine frontiersin.orgnih.govtandfonline.com.
Elevated Dopamine Levels in Relation to Dopamine Beta-Hydroxylase Inhibition
As DBH converts dopamine to norepinephrine, inhibiting this enzyme with this compound results in a concomitant increase in dopamine levels nih.govscbt.comnih.govselleckchem.comahajournals.orgrndsystems.comfrontiersin.orgwikipedia.orgnih.gov. This elevation in dopamine occurs because dopamine is not being efficiently converted to norepinephrine. Increased dopamine levels have been observed in plasma and various tissues, including the left ventricle and kidney, in animal studies following this compound administration nih.govselleckchem.comahajournals.orgnih.govtandfonline.com. The increase in dopamine levels, coupled with the decrease in norepinephrine levels, leads to an increase in the dopamine/norepinephrine ratio in these tissues nih.govmedchemexpress.comselleckchem.commedchemexpress.comnih.govtandfonline.com. This shift in catecholamine balance is a direct consequence of DBH inhibition by this compound.
Structural Insights into Dopamine Beta-Hydroxylase-Nepicastat Interactions
Understanding the structural basis of how this compound interacts with DBH is crucial for elucidating its inhibitory mechanism. Research in this area has utilized computational methods to model the binding of this compound to the enzyme.
Computational Modeling and Molecular Docking Studies
Computational modeling and molecular docking studies have been employed to investigate the interaction between this compound and human DBH researchgate.netnih.gov. These studies aim to predict the preferred binding site and orientation of this compound within the enzyme's active site. An in silico model of human DBH has provided structural insight into the active site, metal coordination, and inhibitor binding nih.gov. Docking studies have indicated that this compound is stabilized in the active site through multiple hydrogen bonding interactions nih.gov. This compound has been shown to dock to the DBH structure, indicating a similar binding site to the substrate dopamine sci-hub.se. Docking and molecular dynamics simulations suggest that this compound maintains a stable interaction with the copper ion at the DBH active site, highlighting the copper's role in stabilizing the enzyme-inhibitor interaction researchgate.net.
Influence of Amino Acid Residues on Inhibitor Binding
Specific amino acid residues within the active site of DBH play a significant role in the binding of inhibitors like this compound sci-hub.seresearchgate.netnih.gov. Structural analysis of DBH and docking studies have identified residues involved in the interaction with this compound. For instance, this compound has been shown to form hydrogen bonds with Glu265 researchgate.net. Other interacting residues identified in structural analyses and docking studies include Tyr294 and Glu331 sci-hub.se. The active site of DBH contains two copper catalytic cores, and this compound is shown sandwiched between the two copper centers and highlighted histidine residues researchgate.net. The copper ions, coordinated by specific histidine and methionine residues, are essential for the enzyme's activity and also play a role in stabilizing the binding of inhibitors like this compound sci-hub.seresearchgate.netgoogle.com.
Pharmacokinetic Considerations in Preclinical Studies
Preclinical studies in animal models have provided valuable information regarding the pharmacokinetic properties of this compound, including its ability to cross the blood-brain barrier and its distribution in various tissues.
Blood-Brain Barrier Permeability
The ability of this compound to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property, particularly for potential applications involving the central nervous system. This compound has been reported to cross the blood-brain barrier nih.govbiorxiv.org. While this allows for potential central effects, it also raises the possibility of neurological side effects biorxiv.org.
Tissue Distribution and Systemic Exposure in Animal Models
Studies in animal models, such as rats and dogs, have investigated the tissue distribution and systemic exposure of this compound nih.govfrontiersin.org. Administration of this compound to spontaneously hypertensive rats and beagle dogs resulted in dose-dependent decreases in norepinephrine content and increases in dopamine content in various tissues, including arteries, the left ventricle, and the cerebral cortex nih.gov. At higher doses, significant decreases in tissue norepinephrine were observed nih.gov. In rats and dogs, this compound effectively reduces norepinephrine in both peripheral and central tissues wikipedia.orgfrontiersin.org. Studies in mice have also shown that this compound treatment leads to decreased catecholamine levels in plasma and tissues, including reduced norepinephrine and adrenaline in the adrenal gland and norepinephrine in the liver, plasma, and heart frontiersin.org. Dopamine levels were observed to increase in the adrenal gland in this compound-treated mice frontiersin.org.
Below is a summary of the effect of this compound on catecholamine levels in different tissues in animal models based on preclinical studies:
| Animal Model | Tissue/Fluid | This compound Effect on Norepinephrine | This compound Effect on Dopamine | Source |
| Spontaneously Hypertensive Rats | Artery | Decreased (Dose-dependent) | Increased (Dose-dependent) | nih.gov |
| Spontaneously Hypertensive Rats | Left Ventricle | Decreased (Dose-dependent) | Increased (Dose-dependent) | nih.gov |
| Spontaneously Hypertensive Rats | Cerebral Cortex | Decreased (Dose-dependent) | Increased (Dose-dependent) | nih.gov |
| Beagle Dogs | Artery | Decreased (Dose-dependent) | Increased (Dose-dependent) | nih.gov |
| Beagle Dogs | Left Ventricle | Decreased (Dose-dependent) | Increased (Dose-dependent) | nih.gov |
| Beagle Dogs | Cerebral Cortex | Decreased (Dose-dependent) | Increased (Dose-dependent) | nih.gov |
| Beagle Dogs | Plasma | Decreased | Increased | nih.gov |
| Rats | Peripheral tissues | Reduces | Not specified | wikipedia.orgfrontiersin.org |
| Rats | Central tissues | Reduces | Not specified | wikipedia.orgfrontiersin.org |
| Mice (PTSD model) | Adrenal Gland | Decreased | Increased | frontiersin.org |
| Mice (PTSD model) | Liver | Decreased | Not specified | frontiersin.org |
| Mice (PTSD model) | Plasma | Decreased | Not specified | frontiersin.org |
| Mice (PTSD model) | Heart | Decreased | Not specified | frontiersin.org |
| Mice (PTSD model) | Prefrontal Cortex | Reduced | Not specified | frontiersin.org |
| Mice (PTSD model) | Hippocampus | No changes observed | No changes observed | frontiersin.org |
| Mice (PTSD model) | Amygdala | No changes observed | No changes observed | frontiersin.org |
Neurobiological Investigations of Nepicastat in Preclinical Models
Modulation of Catecholamine Homeostasis in the Central Nervous System
Nepicastat's primary mechanism of action involves the inhibition of DBH, leading to altered levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain and peripheral tissues wikipedia.orgnih.govmdpi.comnih.govfrontiersin.org. This enzymatic inhibition results in a decrease in norepinephrine and epinephrine (B1671497), while simultaneously increasing dopamine levels mdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org.
Dopamine and Norepinephrine Regulation in Specific Brain Regions (e.g., prefrontal cortex, hippocampus, amygdala)
Research indicates that This compound (B1663631) differentially affects catecholamine levels in various brain regions. Studies in mice have shown that this compound treatment reduces norepinephrine levels in the prefrontal cortex nih.govfrontiersin.orgescholarship.orgbiorxiv.orgbiorxiv.org. However, these studies did not observe significant changes in catecholamine levels in the hippocampus and amygdala in the same animal model nih.govfrontiersin.org. This suggests a potential preferential distribution or effect of this compound in the prefrontal cortex compared to the hippocampus and amygdala nih.govfrontiersin.org.
In male California mice, acute this compound administration significantly reduced norepinephrine in the prefrontal cortex and amygdala, but not in the hypothalamus escholarship.org. Dopamine levels were not significantly altered in these regions following this compound treatment in this study escholarship.org. Conversely, the ratio of dopamine to norepinephrine was increased in the hypothalamus of this compound-treated mice escholarship.org.
Previous research in rats also indicated that this compound could reduce norepinephrine content in the cerebral cortex escholarship.org. Studies using microdialysis in rats have shown that this compound can increase extracellular dopamine levels in the nucleus accumbens and prefrontal cortex, and potentiate psychostimulant-induced dopamine release in the prefrontal cortex mdpi.comresearchgate.netresearchgate.netunica.it.
Neurochemical Profiles Following this compound Administration
The neurochemical profile following this compound administration is characterized by decreased norepinephrine and increased dopamine levels due to DBH inhibition mdpi.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This effect has been observed in both central and peripheral tissues in various preclinical species, including rats and dogs nih.govnih.govfrontiersin.orgfrontiersin.org. In a PTSD mouse model, this compound treatment decreased norepinephrine and adrenaline in the adrenal gland, and norepinephrine in the liver, plasma, and heart nih.govfrontiersin.org. In the same model, dopamine was increased in the adrenal gland frontiersin.org.
Studies have also investigated the impact of this compound on gene expression related to neuronal function. In a PTSD mouse model, this compound treatment led to an increase in Npas4 and Bdnf mRNA expression in the hippocampus wikipedia.orgnih.govfrontiersin.orgup.ptresearchgate.netresearchgate.net. These genes are considered important for the development of weaker traumatic contextual memory wikipedia.orgnih.govfrontiersin.orgup.ptresearchgate.netresearchgate.net.
Here is a summary of observed catecholamine changes in specific brain regions:
| Brain Region | Norepinephrine (NE) | Dopamine (DA) | DA/NE Ratio | Species | Reference |
| Prefrontal Cortex | Decreased | Not altered | No change | California Mice | escholarship.org |
| Amygdala | Decreased | Not altered | No change | California Mice | escholarship.org |
| Hypothalamus | Not altered | Not altered | Increased | California Mice | escholarship.org |
| Prefrontal Cortex | Reduced | Increased | - | Rats, Mice | nih.govfrontiersin.orgresearchgate.net |
| Hippocampus | No change | No change | - | PTSD Mice | nih.govfrontiersin.org |
| Nucleus Accumbens | - | Increased | - | Rats | researchgate.net |
Note: The table summarizes findings from different studies and species, and results may vary depending on the experimental design and animal model used.
Behavioral Phenotypes and Neural Circuits
The modulation of catecholamine levels by this compound has been linked to changes in various behavioral phenotypes in preclinical models, particularly those related to stress, anxiety, learning, and memory nih.govfrontiersin.orgup.ptresearchgate.net.
Effects on Learning and Memory Processes
This compound's influence on norepinephrine and dopamine systems suggests a role in modulating learning and memory processes. Norepinephrine, in particular, is known to play a role in fear learning and memory consolidation biorxiv.org.
Contextual Traumatic Memory Persistence
Preclinical studies, particularly in models of post-traumatic stress disorder (PTSD), have investigated the effect of this compound on the persistence of contextual traumatic memories wikipedia.orgnih.govfrontiersin.orgup.ptresearchgate.net. In a PTSD mouse model, this compound treatment was associated with a decrease in the persistence of traumatic memories wikipedia.orgnih.govfrontiersin.orgup.ptresearchgate.net. This effect is thought to involve the disruption of processes related to the formation, consolidation, retrieval, and/or expression of traumatic memories nih.govfrontiersin.orgup.ptresearchgate.net. The observed increase in hippocampal Npas4 and Bdnf mRNA expression following this compound treatment in this model may contribute to the development of weaker traumatic contextual memory wikipedia.orgnih.govfrontiersin.orgup.ptresearchgate.netresearchgate.net. Mice treated with this compound showed a significant decrease in freezing behavior during re-exposure to contextual reminders, an indicator of reduced traumatic memory recall nih.govfrontiersin.orgup.ptresearchgate.netresearchgate.net.
Anxiety-Like Behaviors
In addition to its effects on traumatic memory, this compound has also been shown to influence anxiety-like behaviors in preclinical models nih.govfrontiersin.orgup.ptresearchgate.net. In the PTSD mouse model, this compound treatment decreased anxiety-like behavior nih.govfrontiersin.orgup.ptresearchgate.net. This was evidenced by an increase in the time spent and entries into the open arms of the elevated plus maze, a standard test for assessing anxiety in rodents nih.govfrontiersin.orgup.ptresearchgate.net. The behavioral changes observed with this compound treatment in this study were not attributed to differences in locomotor activity nih.govfrontiersin.org.
Here is a summary of behavioral effects observed with this compound treatment in preclinical models:
| Behavioral Test | Observed Effect in PTSD Mice Model | Reference |
| Contextual Fear Conditioning (Freezing) | Decreased Freezing | nih.govfrontiersin.orgup.ptresearchgate.netresearchgate.net |
| Elevated Plus Maze (Open Arm Time/Entries) | Increased Time and Entries | nih.govfrontiersin.orgup.ptresearchgate.net |
| Locomotor Activity (Open Field) | No significant change | nih.govfrontiersin.org |
The weakening of traumatic contextual memory by this compound may play a role in decreasing anxiety-like symptoms nih.govfrontiersin.orgup.ptresearchgate.net. The prefrontal cortex, where this compound reduced norepinephrine levels, is considered important in memory retrieval and consolidation, and its noradrenergic hyporesponsiveness may contribute to decreased traumatic contextual memories and anxiety-like behavior nih.govfrontiersin.org.
Role of Hippocampal Gene Expression (e.g., Npas4, Bdnf)
Preclinical research has indicated that this compound can influence gene expression in the hippocampus, a brain region critical for learning and memory, including the formation of contextual memories. Studies in mouse models of post-traumatic stress disorder (PTSD) have shown that this compound treatment is associated with an increase in the mRNA expression of Npas4 and Bdnf in the hippocampus. researchgate.netup.ptresearchgate.net
Npas4 (Neuronal PAS domain protein 4) is an activity-dependent transcription factor highly expressed in the hippocampus, particularly in the CA3 region. up.ptwikipedia.org It is known to play a role in neuronal regulation, synaptic plasticity, and the regulation of excitatory-inhibitory balance within neural circuits. wikipedia.orguniprot.orguniprot.org Bdnf (Brain-derived neurotrophic factor) is a protein that promotes the survival, growth, and maturation of neurons and is crucial for synaptic plasticity, learning, and memory. nih.govgenecards.orgresearchgate.net
The observed increase in Npas4 and Bdnf mRNA expression in the hippocampus following this compound treatment in PTSD models suggests a potential mechanism by which this compound might influence traumatic contextual memories. researchgate.netup.ptselleckchem.comnih.gov It is hypothesized that this upregulation of gene expression may contribute to the development of weaker traumatic contextual memories, potentially by facilitating the replacement of traumatic memories with neutral ones. up.ptresearchgate.netnih.gov
The following table summarizes the observed effects of this compound on hippocampal gene expression in preclinical models:
| Gene | Effect of this compound Treatment (mRNA Expression) | Brain Region | Preclinical Model | Reference |
| Npas4 | Increased | Hippocampus | PTSD Mouse Model | researchgate.netup.ptresearchgate.net |
| Bdnf | Increased | Hippocampus | PTSD Mouse Model | researchgate.netup.ptresearchgate.net |
Impact on Reward-Related Behaviors and Reinforcement
This compound has been investigated for its effects on various reward-related behaviors and reinforcement processes in preclinical models, particularly in the context of substance abuse.
Cocaine-Seeking Behavior and Relapse Attenuation
Preclinical studies in rats have demonstrated that this compound can attenuate cocaine-seeking behavior and reduce the risk of relapse. researchgate.netemory.edunih.gov this compound has been shown to suppress the reinstatement of cocaine seeking induced by various triggers, including cocaine itself, drug-associated cues, and stress (e.g., footshock or yohimbine). nih.govplos.orgresearchgate.net This effect is thought to be related to this compound's inhibition of DBH, leading to decreased norepinephrine levels. emory.eduplos.org While this compound does not prevent animals from self-administering cocaine during initial training or maintenance phases, it significantly inhibits their tendency to seek cocaine after a period of abstinence or when exposed to relapse triggers. emory.edunih.gov
Research using a progressive ratio schedule of reinforcement, which measures the motivation to obtain a reward, showed that this compound significantly lowered the breakpoint for cocaine, indicating a reduction in the reinforcing properties of cocaine under this demanding schedule. nih.gov
The following table summarizes the effects of this compound on cocaine-seeking behavior and relapse in preclinical models:
| Behavior | Effect of this compound Treatment | Preclinical Model | Reference |
| Cocaine-primed reinstatement | Attenuated | Rat | nih.govplos.orgresearchgate.net |
| Cue-induced reinstatement | Attenuated | Rat | nih.govresearchgate.net |
| Stress-induced reinstatement | Attenuated | Rat | nih.govplos.orgresearchgate.net |
| Progressive ratio breakpoint | Lowered (for cocaine) | Rat | nih.gov |
| Fixed ratio self-administration | No effect (on ongoing seeking) | Rat | nih.gov |
Modulation of Cocaine's Discriminative Stimulus Effects
Studies using the drug discrimination paradigm in rats have investigated how this compound modulates the internal subjective effects of cocaine. This compound alone does not typically produce cocaine-like discriminative stimulus effects. nih.govrndsystems.com However, when administered in combination with cocaine, this compound has been shown to enhance the discriminative stimulus effects of cocaine, resulting in a leftward shift in the cocaine dose-response curve. researchgate.netnih.govrndsystems.comtocris.com This suggests that this compound functionally increases the subjective effects of cocaine, potentially by facilitating increases in dopamine release from noradrenergic terminals. nih.gov These findings imply that DBH inhibitors like this compound may have low abuse potential on their own but can interact with cocaine to alter its perceived effects. nih.gov
Effects on Self-Administration of Palatable Rewards (e.g., chocolate)
Beyond drug rewards, the effects of this compound on the self-administration of natural, palatable rewards have also been examined. Studies in rats have shown that this compound can suppress the self-administration of a chocolate solution under both fixed-ratio and progressive-ratio schedules of reinforcement. cambridge.orgnih.govproquest.comcnr.it This indicates that this compound can reduce both the reinforcing and motivational properties of palatable food. cambridge.orgnih.gov Furthermore, this compound has been shown to suppress the reinstatement of chocolate seeking triggered by a chocolate prime paired with cues. cambridge.orgnih.gov Interestingly, this compound also reduced lever-responding for regular food pellets in food-restricted rats, suggesting its effects are not limited to highly palatable rewards but can extend to motivation for food sustained by appetite. cambridge.orgnih.gov
The following table summarizes the effects of this compound on palatable reward self-administration and seeking in preclinical models:
| Behavior | Effect of this compound Treatment | Preclinical Model | Reference |
| Chocolate self-administration (FR10) | Reduced (dose-dependent) | Rat | cambridge.orgnih.gov |
| Chocolate self-administration (Progressive Ratio) | Reduced breakpoint | Rat | cambridge.orgnih.gov |
| Reinstatement of chocolate seeking | Suppressed (dose-dependent) | Rat | cambridge.orgnih.gov |
| Regular food pellet self-administration (FR10) | Reduced (dose-dependent) | Rat | cambridge.orgnih.gov |
Alteration of Alcohol-Related Behaviors
This compound has also been investigated for its potential effects on alcohol-related behaviors in preclinical models. Studies using Sardinian alcohol-preferring (sP) rats, a line selectively bred for high alcohol consumption, have shown that repeated daily treatment with this compound can lead to a stable and dose-related reduction in daily alcohol intake in a two-bottle choice setting. oup.comnih.gov Acute treatment with this compound has also been shown to dose-dependently reduce oral alcohol self-administration under a fixed-ratio schedule. oup.comnih.gov Furthermore, this compound completely suppressed the "alcohol deprivation effect," a temporary increase in alcohol intake observed after a period of abstinence, which is considered a model of alcohol relapse. oup.comnih.gov These findings suggest that this compound possesses an "anti-alcohol" profile in preclinical models, indicating the involvement of noradrenaline neurotransmission in the neural pathways controlling alcohol-related behaviors. oup.comnih.gov
The following table summarizes the effects of this compound on alcohol-related behaviors in preclinical models:
| Behavior | Effect of this compound Treatment | Preclinical Model | Reference |
| Daily alcohol intake | Reduced (dose-dependent) | sP Rat | oup.comnih.gov |
| Oral alcohol self-administration (FR4) | Reduced (dose-dependent) | sP Rat | oup.comnih.gov |
| Alcohol deprivation effect | Suppressed | sP Rat | oup.comnih.gov |
Exploration of Locomotor Activity and Arousal States
Preclinical studies have also examined the impact of this compound on locomotor activity and arousal states to determine if its effects on reward-related behaviors are secondary to general sedation or alterations in motor function. Research indicates that this compound, at doses that are effective in reducing self-administration of palatable rewards or suppressing reinstatement of seeking behaviors, does not typically impair spontaneous locomotor activity. cambridge.orgnih.gov For instance, studies on chocolate self-administration found no modification of spontaneous locomotor activity at this compound doses that reduced chocolate and food pellet self-administration and suppressed chocolate seeking reinstatement. cambridge.orgnih.gov Similarly, studies on alcohol-related behaviors reported that this compound did not alter spontaneous locomotor activity in sP rats. oup.comnih.gov While one study noted that a higher dose of this compound (100 mg/kg) significantly suppressed exploratory behavior in a novel environment, lower doses (5 or 50 mg/kg) had no effect on novelty-induced locomotion. nih.gov Chronic this compound administration has been shown to produce cocaine hypersensitivity, including increased stereotypy and/or locomotion induced by cocaine challenge in mice. plos.orgresearchgate.net
These findings suggest that the observed effects of this compound on reward-related behaviors are likely not due to general sedation or a widespread suppression of motor activity, although effects on cocaine-induced locomotion and stereotypy under chronic administration conditions have been noted. plos.orgresearchgate.net
Comparative Preclinical Studies with Other Dopamine Beta-Hydroxylase Inhibitors (e.g., Disulfiram)
Comparative preclinical studies have been crucial in understanding the specific profile of this compound by contrasting its effects with those of other DBH inhibitors, notably disulfiram (B1670777). Disulfiram, an older medication primarily known for its use in treating alcohol dependence through aldehyde dehydrogenase inhibition, also acts as a DBH inhibitor. These comparisons highlight the relative strengths and unique characteristics of this compound in modulating catecholamine levels and associated behaviors in animal models.
Relative Potency and Selectivity Comparisons
Preclinical studies have demonstrated that this compound exhibits significantly higher potency and selectivity for DBH compared to disulfiram. This compound is described as a potent and selective inhibitor of both bovine and human dopamine beta-hydroxylase, with reported IC₅₀ values in the nanomolar range (e.g., 8.5 nM for bovine and 9 nM for human DBH) selleckchem.comnih.gov. In contrast, disulfiram's potency for DBH is considerably lower, with an approximate IC₅₀ of 1 µM nih.govnih.gov. This indicates that a much lower concentration of this compound is required to achieve the same level of DBH inhibition as disulfiram.
Furthermore, this compound is characterized by greater selectivity for DBH over other enzymes and receptors. Unlike disulfiram, which inhibits aldehyde dehydrogenase and chelates copper, contributing to its broader pharmacological profile and side effects, this compound is described as a direct, competitive inhibitor of DBH that does not chelate copper nih.govnih.gov. Studies have shown this compound to have negligible affinity for a range of other enzymes and neurotransmitter receptors tested selleckchem.comnih.gov. This higher selectivity of this compound suggests that its observed neurobiological effects are more specifically attributable to DBH inhibition compared to the less selective actions of disulfiram.
The difference in potency is further illustrated by preclinical behavioral studies where this compound recapitulated the behavioral effects of a higher dose of disulfiram at a significantly lower dose. For example, a dose of 50 mg/kg of this compound was found to produce a similar reduction in brain NE levels and behavioral effects in rats as 100 mg/kg of disulfiram nih.govdalecopharma.nl.
Below is a table summarizing the relative potency of this compound and disulfiram on DBH inhibition:
| Compound | Target Enzyme | IC₅₀ (Human DBH) | Selectivity |
| This compound | Dopamine beta-hydroxylase (DBH) | ~9 nM selleckchem.comnih.gov | High; negligible affinity for other targets selleckchem.comnih.gov |
| Disulfiram | Dopamine beta-hydroxylase (DBH) | ~1000 nM (1 µM) nih.govnih.gov | Lower; also inhibits ALDH, chelates copper nih.govnih.gov |
Shared and Differentiated Pharmacological Effects
Comparative preclinical studies have revealed both shared and differentiated pharmacological effects between this compound and disulfiram, primarily stemming from their differential effects on catecholamine levels and their respective selectivity profiles.
Both this compound and disulfiram, through their inhibition of DBH, lead to a decrease in NE levels and a concomitant increase in DA levels in various brain regions in preclinical models nih.govdalecopharma.nlcambridge.orgplos.org. This shared neurochemical effect is considered the basis for some of their overlapping behavioral outcomes.
A key area of shared pharmacological effect observed in preclinical studies is the attenuation of cocaine-seeking behavior in rats. Both this compound and disulfiram have been shown to block the reinstatement of cocaine seeking induced by cues or cocaine priming nih.govnih.govnih.govdalecopharma.nlcambridge.org. This suggests that modulating the balance between DA and NE through DBH inhibition can interfere with the mechanisms underlying relapse to drug-seeking behavior.
However, differentiated effects have also been noted. While both compounds affect catecholamine levels, the specific regional impact and downstream consequences can vary or show dose-dependency. For instance, one study observed that both this compound and disulfiram increased DA release in the prefrontal cortex in rats, proposing that this might be due to the removal of inhibitory control exerted by NE on dopaminergic terminals cambridge.org.
Differences in pharmacological effects can also arise from disulfiram's actions beyond DBH inhibition. Disulfiram's inhibition of aldehyde dehydrogenase and other enzymes contributes to its distinct pharmacological profile, which includes the aversive reaction to alcohol and potential interactions with the metabolism of other substances like cocaine dalecopharma.nlplos.org. This compound, with its higher selectivity for DBH, is less likely to produce these off-target effects nih.govnih.gov.
Preclinical studies investigating the effects of these compounds on behaviors other than drug seeking have also shown variations. While both can influence locomotor activity, the nature and dose-dependency of these effects can differ nih.govplos.org. Studies on food-seeking behavior have also presented contrasting or dose-dependent outcomes between this compound and disulfiram nih.govcambridge.org.
Cardiovascular and Systemic Physiological Effects in Animal Models
Modulation of Sympathetic Nervous System Activity
Nepicastat's primary mechanism of action involves the inhibition of DBH, which directly impacts the synthesis of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system ebi.ac.ukselleckchem.commedchemexpress.com. This inhibition leads to altered catecholamine balance, with reduced norepinephrine levels and elevated dopamine (B1211576) levels in both peripheral and central tissues ebi.ac.ukselleckchem.commedchemexpress.com. This modulation is central to its observed physiological effects.
Gradual Sympathetic Slowdown Mechanisms
Inhibition of DBH by This compound (B1663631) results in a gradual reduction in norepinephrine synthesis nih.govfrontiersin.org. This mechanism contrasts with the more acute sympathetic inhibition produced by beta-adrenoceptor antagonists nih.govfrontiersin.org. The resulting decrease in norepinephrine leads to diminished stimulation of adrenergic receptors, including β1, β2, and α1 receptors ahajournals.org. Simultaneously, the increase in dopamine levels in nerve terminals can exert beneficial effects, such as promoting renal vasodilation and potentially inhibiting further norepinephrine release via prejunctional D1 receptors ahajournals.orgresearchgate.net. This gradual modulation of sympathetic drive is suggested to reduce the negative hemodynamic impacts sometimes associated with acute adrenergic blockade nih.govresearchgate.net.
Distinction from Beta-Adrenoceptor Antagonists
This compound's mechanism of action is distinct from that of beta-adrenoceptor antagonists. While beta-blockers directly block the effects of norepinephrine at beta-adrenergic receptors, this compound inhibits the synthesis of norepinephrine itself nih.govfrontiersin.orgahajournals.org. This difference in mechanism leads to a gradual sympathetic slowdown with this compound, as opposed to the acute inhibition seen with beta-blockers nih.govfrontiersin.org. Furthermore, this compound's influence extends to alpha-1 receptors due to reduced norepinephrine levels, and it also increases dopamine, which can have independent effects, particularly on renal function ahajournals.orgresearchgate.net. This broader modulation of the adrenergic system differentiates this compound from agents that solely target beta-adrenoceptors.
Cardiovascular Hemodynamics and Morphological Adaptations
Studies in animal models have investigated this compound's impact on various aspects of cardiovascular function, including blood pressure, ventricular function, and renal circulation.
Systolic Blood Pressure Regulation in Hypertensive Models
This compound has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHRs) nih.govresearchgate.netbiorxiv.org. Acute intravenous administration of this compound (3 mg/kg) in anesthetized SHRs led to a decrease in blood pressure nih.govresearchgate.net. Chronic oral administration in conscious, unrestrained SHRs (30 and 100 mg/kg/day for 30 days) produced dose-dependent decreases in mean arterial blood pressure, with peak reductions of 20 and 42 mm Hg, respectively, without causing reflex tachycardia nih.govresearchgate.net. The decrease in blood pressure observed with this compound was comparable to that seen with Enalapril in SHR rats researchgate.netbiorxiv.org. Long-term co-administration of this compound with a subthreshold dose of Enalapril resulted in greater antihypertensive effects than this compound alone ebi.ac.uknih.govresearchgate.net.
Data Table 1: Effect of this compound on Mean Arterial Blood Pressure in Conscious SHRs
| Treatment Group (Oral) | Duration | Peak Decrease in Mean Arterial Blood Pressure (mm Hg) | Reflex Tachycardia |
| This compound (30 mg/kg/day) | 30 days | 20 | Absent nih.govresearchgate.net |
| This compound (100 mg/kg/day) | 30 days | 42 | Absent nih.govresearchgate.net |
Left Ventricular Dysfunction and Remodeling Prevention
In dogs with chronic heart failure, this compound has shown promise in preventing the progression of left ventricular (LV) dysfunction and remodeling nih.govahajournals.org. Low-dose this compound (0.5 mg/kg twice daily) prevented the decline in LV ejection fraction and the increase in LV end-diastolic and end-systolic volumes nih.govahajournals.org. This prevention of global LV remodeling was associated with favorable structural and cellular changes, including reduced replacement and interstitial fibrosis, decreased cardiomyocyte hypertrophy, increased capillary density, and improved oxygen diffusion distance ahajournals.org. Combination therapy with low-dose this compound and Enalapril resulted in even greater improvements in LV systolic function compared to this compound alone nih.govahajournals.org. High-dose this compound (2 mg/kg twice daily), which reduced norepinephrine levels below normal, did not show the same beneficial effects on global LV function and remodeling as the low dose nih.govahajournals.org.
Data Table 2: Effects of this compound on Left Ventricular Parameters in Dogs with Chronic Heart Failure
| Treatment Group | Change in LV Ejection Fraction | Change in LV End-Diastolic Volume | Change in LV End-Systolic Volume |
| Placebo | Decreased nih.govahajournals.org | Increased nih.govahajournals.org | Increased nih.govahajournals.org |
| Low-dose this compound (0.5 mg/kg BID) | Unchanged nih.govahajournals.org | Prevented increase nih.govahajournals.org | Prevented increase nih.govahajournals.org |
| Low-dose this compound + Enalapril | Increased nih.govahajournals.org | Attenuated increase ahajournals.org | Attenuated increase ahajournals.org |
| High-dose this compound (2 mg/kg BID) | No beneficial effect compared to placebo nih.govahajournals.org | No beneficial effect compared to placebo nih.govahajournals.org | No beneficial effect compared to placebo nih.govahajournals.org |
Renal Vascular Resistance and Blood Flow Alterations
Studies in anesthetized SHRs have indicated that this compound can influence renal hemodynamics selleckchem.comnih.govresearchgate.net. Intravenous administration of this compound (3 mg/kg) was accompanied by a significant decrease in renal vascular resistance (38%) and a tendency towards an increase in renal blood flow (22%) ebi.ac.ukselleckchem.comnih.govresearchgate.net. These effects were observed without adverse impacts on urine output or sodium/potassium excretion ebi.ac.uknih.govresearchgate.net. The increase in dopamine levels resulting from DBH inhibition is thought to contribute to renal vasodilation ahajournals.orgresearchgate.net.
Data Table 3: Effect of Acute Intravenous this compound on Renal Hemodynamics in Anesthetized SHRs
| Parameter | Change |
| Renal Vascular Resistance | Decreased (38%) ebi.ac.ukselleckchem.comnih.govresearchgate.net |
| Renal Blood Flow | Tendency towards increase (22%) ebi.ac.ukselleckchem.comnih.govresearchgate.net |
| Urine Output | No adverse effects ebi.ac.uknih.govresearchgate.net |
| Na/K Excretion | No adverse effects ebi.ac.uknih.govresearchgate.net |
Cellular and Immunological Responses in Cardiac Tissues
Investigation into the cellular and immunological responses in the cardiac tissues of this compound-treated SHRs has revealed notable changes in inflammatory cell populations. biorxiv.orgbiorxiv.org Histological analysis indicated a mild to moderate infiltration of inflammatory cells in the heart tissues of rats administered this compound. biorxiv.org
Investigation of Macrophage Infiltration
Data on Macrophage Infiltration in SHR Hearts:
| Treatment Group | Macrophage Infiltration (Flow Cytometry - CD64+ cells) |
| Vehicle | Lower (compared to this compound) biorxiv.org |
| This compound | Higher (compared to Vehicle) biorxiv.org |
Analysis of B Cell Infiltration
Data on B Cell Infiltration in SHR Hearts:
| Treatment Group | B Cell Infiltration (Flow Cytometry - CD19+ cells) |
| Vehicle | Lower (compared to this compound) biorxiv.org |
| This compound | Higher (compared to Vehicle) biorxiv.org |
It is important to note that while infiltration of macrophages and B cells was observed, significant changes in CD4+ T cells or CD8+ cells in the hearts of these rats were not reported. biorxiv.org
Exploration of Nepicastat S Activities Beyond Dopamine Beta Hydroxylase Inhibition
Interaction with Acetylcholinesterase Activity
Research indicates that Nepicastat (B1663631) interacts with acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. This interaction suggests potential implications for cholinergic signaling.
In Vitro Enzymatic Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit AChE activity. One study showed that this compound dose-dependently inhibited AChE activity. mdpi.com At a concentration of 0.01 mg/mL, this compound led to approximately 21.711% inhibition of AChE activity. mdpi.com Increasing the concentration to 1 mg/mL improved the inhibitory activity, resulting in approximately 28.343% enzyme inhibition. mdpi.com
The following table summarizes the observed in vitro AChE inhibition by this compound at different concentrations:
| This compound Concentration (mg/mL) | AChE Activity (% of Control) | AChE Inhibition (%) |
| 0.01 | 78.289 ± 0.090 | 21.711 |
| 0.1 | Not significantly different from 0.5 mg/mL | Data not explicitly provided as percentage |
| 0.5 | Not significantly different from 0.1 mg/mL | Data not explicitly provided as percentage |
| 1.0 | 71.657 ± 0.072 | 28.343 |
Note: Data for 0.1 and 0.5 mg/mL were reported as not significantly different from each other, without specific inhibition percentages provided in the source snippet for these concentrations. mdpi.com
Nature of Inhibition (e.g., competitive vs. non-competitive)
The nature of this compound's inhibition of AChE has been explored. Preliminary in silico studies did not definitively indicate whether this compound acts as an inhibitor or a stimulator of the enzyme. mdpi.com However, more recent experimental and theoretical investigations suggest a non-competitive type of enzyme inhibition. sciprofiles.com This finding contrasts with some previously published works that suggested a competitive mechanism. sciprofiles.com
Antimicrobial Potency against Bacterial Strains
This compound has also been found to exhibit antimicrobial potency against certain bacterial strains, although this effect is generally considered weak. mdpi.comsciprofiles.comresearchgate.netresearchgate.netnih.govresearchgate.net
In Vitro Efficacy Against Specific Microorganisms
In vitro studies have evaluated this compound's efficacy against a panel of bacterial strains. Tested microorganisms have included Gram-negative strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 15442, and Gram-positive strains such as Staphylococcus aureus ATCC 6538 and Enterococcus faecalis ATCC 29212. researchgate.net
Preliminary studies indicated that this compound exhibited modest antimicrobial activity, with some bacterial strains showing sensitivity. researchgate.net Staphylococcus aureus demonstrated sensitivity to this compound at a concentration as low as 64 µg/mL. researchgate.net However, other bacteria, particularly multidrug-resistant P. aeruginosa, did not appear to be a target for this compound. researchgate.net
The minimal inhibitory concentration (MIC) data for S. aureus is presented below:
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
| Staphylococcus aureus ATCC 6538 | 64 µg/mL |
| Escherichia coli ATCC 25922 | Not sensitive at tested concentrations |
| Pseudomonas aeruginosa ATCC 15442 | Not sensitive at tested concentrations |
| Enterococcus faecalis ATCC 29212 | Not sensitive at tested concentrations |
Comparative Activity with Reference Antimicrobials
When compared to reference antimicrobials, this compound's antimicrobial activity is significantly lower. researchgate.net For instance, its activity against S. aureus was reported to be much lower than that of ciprofloxacin, a commonly used antibiotic. researchgate.net
Modulation of Opioid-Related Effects
Beyond its effects on DβH, this compound has been investigated for its influence on opioid-related effects, particularly in conjunction with morphine. Studies have shown that co-administration of this compound with morphine can lead to an enhancement of morphine-induced analgesic effects and an attenuation of tolerance development. mdpi.comsciprofiles.comresearchgate.netresearchgate.netnih.gov This suggests a potential role for this compound as a co-analgesic agent. mdpi.com Research in laboratory animals has also indicated that this compound can attenuate morphine-induced tolerance and dependence, and reduce behaviors associated with morphine use. mdpi.comresearchgate.netnih.govresearchgate.net
Influence on Morphine-Induced Analgesia
Investigations into this compound's effects have shown that while the compound itself does not exhibit significant antinociceptive activity when administered alone, its co-administration with morphine can lead to an enhancement of morphine-induced analgesia. This effect has been observed to be dose- and time-dependent. mdpi.comresearchgate.netnih.govsciprofiles.comdntb.gov.ua
Research indicates that the combined administration of this compound and morphine resulted in an enhancement of the analgesic effect compared to morphine alone. mdpi.comresearchgate.netnih.govsciprofiles.comdntb.gov.ua For instance, studies using rodent models have demonstrated this enhancement. mdpi.comresearchgate.netnih.govsciprofiles.com Interestingly, the observed effect might suggest a non-dose-dependent mechanism for this compound when combined with morphine, as a lower dose of this compound co-administered with morphine appeared to produce a comparable or even better degree of analgesia by the end of a study period compared to a higher dose combination. mdpi.com Potential explanations for this observation include a ceiling effect of this compound or an overactivation of the dopamine (B1211576) system when combined with morphine, as both compounds can influence dopamine levels. mdpi.com
Attenuation of Morphine Tolerance
A significant finding regarding this compound's activity beyond DβH inhibition is its capacity to attenuate the development of tolerance to morphine. Morphine tolerance is a major challenge in pain management, requiring increasing doses to achieve the same analgesic effect over time.
Studies have demonstrated that the co-administration of this compound with morphine results in an attenuation of the development of morphine tolerance. mdpi.comresearchgate.netnih.govsciprofiles.comdntb.gov.ua This suggests that this compound could potentially prolong the effectiveness of morphine analgesia by mitigating the tolerance that typically develops with repeated morphine administration. mdpi.comresearchgate.netnih.govsciprofiles.com This effect is similar to observations made with disulfiram (B1670777), another DβH inhibitor, which has also been reported to attenuate morphine-induced tolerance and dependence in laboratory animals. mdpi.comresearchgate.netnih.govsciprofiles.comresearchgate.netresearchgate.netnih.gov The shared activity between this compound and disulfiram in this regard highlights the potential of DβH inhibition, or related mechanisms influenced by these compounds, in modulating opioid tolerance. mdpi.comresearchgate.netnih.govsciprofiles.comresearchgate.netresearchgate.netnih.gov Furthermore, research using rat models of intravenous morphine self-administration has shown that this compound, at lower doses (6.25-25 mg/kg), was able to attenuate the reinforcing effects of morphine and a morphine-associated conditioned cue. nih.gov These effects appeared to be independent of changes in locomotor activity or dopamine levels in the nucleus accumbens at these doses. nih.gov
Summary of Findings on this compound's Interaction with Morphine
| Activity | This compound Alone | This compound + Morphine | Notes | Source |
| Antinociceptive Effect | Absent/Weak | Enhanced Morphine Analgesia | Dose- and time-dependent enhancement; potential non-dose-dependency. | mdpi.comresearchgate.netnih.govsciprofiles.comdntb.gov.ua |
| Attenuation of Morphine Tolerance | Not Applicable | Attenuated Tolerance Development | Similar effect observed with disulfiram. | mdpi.comresearchgate.netnih.govsciprofiles.comdntb.gov.uaresearchgate.netnih.gov |
| Attenuation of Morphine Reinforcement | Not Applicable | Attenuated Reinforcing Effects | Observed at lower doses (6.25-25 mg/kg) in rat self-administration model. | nih.gov |
Advanced Research Methodologies and Future Directions in Nepicastat Studies
In Vitro Pharmacological Assays
In vitro pharmacological assays are fundamental in characterizing the potency and selectivity of nepicastat (B1663631). These assays typically involve determining the half-maximal inhibitory concentration (IC50) of this compound against DBH. This compound has been shown to produce concentration-dependent inhibition of both bovine and human dopamine (B1211576) β-hydroxylase with IC50 values of 8.5 nM and 9 nM, respectively. medchemexpress.commedchemexpress.comrndsystems.com IC50 is a quantitative measure indicating the concentration of an inhibitor needed to inhibit a biological process or component by 50% in vitro. wikipedia.org Enzyme activity assays, such as those measuring the hydroxylation of tyramine (B21549) into octopamine, are employed to directly assess the inhibitory effect of this compound on DBH activity. researchgate.netresearchgate.net These assays are crucial for confirming successful inhibition and understanding the binding of the inhibitor to DBH. sci-hub.se
| Enzyme Source | IC50 (nM) | Citation |
| Bovine Dopamine β-Hydroxylase | 8.5 | medchemexpress.commedchemexpress.comrndsystems.com |
| Human Dopamine β-Hydroxylase | 9 | medchemexpress.commedchemexpress.comrndsystems.com |
In Vivo Animal Models
In vivo animal models are extensively used to investigate the effects of this compound on behavior and physiological processes. Rodent models, such as rats and mice, are commonly employed. Fear conditioning paradigms are utilized to assess the impact of this compound on traumatic memory persistence, particularly in models of post-traumatic stress disorder (PTSD). nih.govfrontiersin.orgresearchgate.netresearchgate.net Studies have shown that this compound treatment can decrease freezing behavior and increase time spent in open arms in the elevated plus maze test in PTSD mice models, consistent with a decrease in traumatic memory persistence and anxiety-like behavior. nih.govfrontiersin.orgresearchgate.netresearchgate.net Self-administration paradigms, often involving substances like cocaine or chocolate, are used to evaluate this compound's effects on drug-seeking and motivational behaviors. patsnap.commdpi.comresearchgate.netcambridge.orgnih.gov this compound has been shown to reduce responding for morphine and suppress the reinstatement of chocolate seeking in rats. researchgate.netcambridge.orgnih.gov Hypertensive models, such as spontaneously hypertensive rats (SHRs), are used to study the cardiovascular effects of this compound and its modulation of the sympathetic nervous system. researchgate.netsci-hub.segoogle.combiorxiv.org Studies in SHRs have demonstrated that this compound can decrease systolic blood pressure. researchgate.netbiorxiv.org Animal models are also used to study the effects of this compound on parental behavior and neural activity in specific brain regions. patsnap.com
Neurochemical Analysis Techniques
Neurochemical analysis techniques are vital for quantifying levels of catecholamines, such as dopamine (DA) and norepinephrine (B1679862) (NE), in tissues and plasma following this compound administration. High-performance liquid chromatography (HPLC) with electrochemical detection (ED) is a standard method used for this purpose. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govunica.it This technique allows for the precise measurement of changes in catecholamine levels, which are directly modulated by DBH inhibition. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net Studies using HPLC-ED have shown that this compound treatment leads to decreased levels of NE and adrenaline (AD) and increased levels of DA in plasma and various tissues, including the adrenal gland, left ventricle, kidney, and prefrontal cortex. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net
Molecular Biology Techniques
Molecular biology techniques, particularly quantitative polymerase chain reaction (qPCR), are employed to analyze changes in gene expression in response to this compound treatment. qPCR allows for the quantification of messenger RNA (mRNA) levels of specific genes, providing insights into the molecular pathways affected by DBH inhibition. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netstephypublishers.com Studies have used qPCR to evaluate the expression of genes like Npas4 and Bdnf in brain regions such as the hippocampus, finding increased mRNA expression of these genes in this compound-treated mice in a PTSD model. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.net This suggests that this compound may influence gene expression related to memory formation and neuronal plasticity. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Computational Approaches in Drug Design and Mechanism Elucidation
Computational approaches play an increasingly important role in this compound research, particularly in drug design and understanding its mechanism of action. Techniques such as molecular docking and molecular dynamics simulations are used to model the interaction between this compound and the DBH enzyme. acs.orgnih.govresearchgate.net These methods provide structural insights into the binding site, interactions with key residues (e.g., hydrogen bonding to Glu265), and the role of metal ions (e.g., copper) in stabilizing the enzyme-inhibitor complex. nih.govresearchgate.net Computational studies can help predict binding affinities and guide the design of novel DBH inhibitors with enhanced efficacy or selectivity. acs.orgnih.gov An in silico model of human DBH has been developed to provide structural insight and serve as a template for drug design. nih.gov
Identification of Novel Therapeutic Targets for Dopamine Beta-Hydroxylase Inhibitors
Research on this compound and other DBH inhibitors contributes to the identification of novel therapeutic targets beyond the primary role of DBH in NE synthesis. While DBH inhibition directly impacts the balance between DA and NE, studies explore broader implications. The modulation of the sympathetic nervous system through DBH inhibition is relevant for conditions associated with sympathetic hyperactivity, such as hypertension and congestive heart failure. researchgate.netahajournals.orgebi.ac.uk Furthermore, investigations into this compound's effects on behavior, such as reducing traumatic memory persistence and influencing reward-seeking, suggest potential applications in psychiatric disorders like PTSD and substance dependence. nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.netcambridge.orgnih.gov The observation that this compound might interact with targets other than DBH, such as acetylcholinesterase, highlights the potential for identifying novel mechanisms and therapeutic opportunities. mdpi.com
Translational Research Perspectives from Preclinical Findings
Translational research aims to bridge the gap between preclinical findings and clinical applications. Studies with this compound in animal models of conditions like PTSD and hypertension provide valuable insights into its potential therapeutic efficacy. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netbiorxiv.org For instance, the reduction of traumatic memories and anxiety-like behavior in a PTSD mouse model after this compound treatment suggests its potential utility in human PTSD patients, particularly those with elevated catecholamine levels. nih.govfrontiersin.orgresearchgate.netresearchgate.netebi.ac.uk Preclinical data demonstrating this compound's ability to decrease blood pressure in hypertensive rats supports its investigation for cardiovascular disorders. researchgate.netbiorxiv.org While this compound's clinical development has faced challenges, the comprehensive preclinical data generated through various advanced methodologies continue to inform the potential of DBH inhibitors as a class of drugs for a range of conditions involving dysregulated catecholamine signaling. sci-hub.sepatsnap.com
Unexplored Research Avenues and Gaps in Current Understanding
Despite research into this compound, a selective inhibitor of dopamine β-hydroxylase (DBH), several significant unexplored research avenues and gaps in the current understanding of this compound and its implications persist. This compound inhibits the enzyme responsible for converting dopamine to norepinephrine, thereby modulating catecholamine levels wikipedia.orgnih.gov. While its effects on reducing norepinephrine and increasing dopamine have been demonstrated in various tissues in animal models, including the cerebral cortex, amygdala, hypothalamus, left ventricle, kidney, and adrenal glands, the full scope of its pharmacological profile and therapeutic potential remains to be elucidated escholarship.orgmedchemexpress.comnih.govtandfonline.com.
A fundamental gap lies in the detailed structural understanding of this compound's interaction with human DBH. While this compound is known to be a potent inhibitor, the precise structural basis of its binding to the human enzyme and the intricate mechanism of this inhibition are not fully understood nih.gov. This lack of detailed structural insight hinders rational drug design efforts aimed at developing more effective or selective DBH inhibitors nih.gov. Further structural studies, potentially employing advanced techniques such as X-ray crystallography or cryo-electron microscopy of this compound-bound human DBH, are needed to address this gap.
Furthermore, the functional significance of single-nucleotide polymorphisms (SNPs) within the DBH gene is largely unknown nih.gov. Given that DBH activity can be influenced by genetic variations, understanding how specific DBH SNPs impact enzyme function and how this compound interacts with these variants could provide crucial insights into individual variability in response to DBH inhibition and potentially identify patient populations who might benefit most from such interventions nih.gov.
The role of monoamine systems, particularly norepinephrine, in regulating complex behaviors is another area where this compound could serve as a valuable research tool, and where significant gaps in understanding exist. For instance, the functional roles of classical neurotransmitter systems in the initiation and maintenance of specific behaviors, such as paternal care, are largely unexplored nih.gov. Studies utilizing this compound to manipulate norepinephrine levels have begun to shed light on this, but extensive research is needed to fully delineate the involvement of catecholamines in such complex behavioral paradigms nih.gov.
Methodological challenges also represent a gap in the field. Assessing DBH activity in certain tissues, such as the heart and kidney, has proven to be challenging due to high variability in assays, suggesting a need for the development and validation of more robust and reliable methods for measuring enzyme activity and catecholamine levels in these tissues tandfonline.com.
Q & A
Q. What is the primary mechanism of action of nepicastat in modulating catecholamine levels?
this compound selectively inhibits dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. This inhibition reduces norepinephrine (NE) and adrenaline (AD) levels while increasing dopamine (DA) concentrations in tissues such as the adrenal gland, prefrontal cortex, and plasma. Experimental validation includes measuring DBH activity and catecholamine levels via HPLC in rodent models, with significant reductions in NE (e.g., t(10) = 3.42, p = 0.0065) and AD (t(10) = 5.46, p = 0.0003) observed post-treatment .
Q. How does this compound influence anxiety-like behavior in PTSD models?
In murine PTSD models, this compound administration significantly reduces freezing behavior and open-arm avoidance in elevated plus maze tests, indicating attenuated anxiety-like responses. For instance, total arm entries increased (t(22) = 4.61, p = 0.0001), and time spent in open arms decreased, with no impact on locomotor activity (open-field test: p > 0.05 for distance traveled) . Methodologically, behavioral assays should be paired with plasma/tissue catecholamine quantification to link biochemical and phenotypic outcomes .
Q. What are the pharmacokinetic properties of this compound in preclinical studies?
Plasma concentration peaks at ~10,046 ± 767 ng/mL 1 hour post-oral administration in mice, with sustained DBH inhibition observed for up to 12 days. Researchers should design pharmacokinetic studies using LC-MS/MS for quantification and monitor time-dependent enzyme activity (e.g., adrenal gland DBH activity decreased by 47% at day 7 and 35% at day 12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on locomotor activity across behavioral paradigms?
While this compound reduces anxiety-like behavior in elevated plus maze tests, it does not alter locomotor activity in open-field assays (p = 0.3467 for total distance). To address this discrepancy, use complementary tests (e.g., rotarod for motor coordination) and control for stress-induced hyperactivity. Statistical adjustments for multiple comparisons (e.g., Bonferroni correction) and larger sample sizes are recommended to enhance reliability .
Q. What experimental designs are optimal for assessing this compound’s dose-dependent effects on sympathetic nervous system modulation?
Dose-response studies in spontaneously hypertensive rats (SHRs) and beagle dogs reveal that this compound (2–30 mg/kg) decreases arterial NE by 47–96% and increases DA by 646% in a dose-dependent manner. Use randomized block designs with vehicle controls and repeated measures ANOVA to analyze longitudinal data. Include tissue-specific analyses (e.g., mesenteric artery vs. cerebral cortex) to account for regional variability .
Q. How does acute vs. chronic this compound administration impact catecholamine dynamics and therapeutic efficacy?
Acute dosing (single administration) shows delayed NE reduction (4-hour latency), whereas chronic treatment (15 days in dogs) achieves sustained plasma DA elevation and NE suppression. To study this, employ crossover designs with washout periods and measure cumulative enzyme inhibition via DBH activity assays. Note that acute models may underestimate therapeutic potential compared to chronic regimens .
Q. What statistical approaches are critical for interpreting this compound’s behavioral and biochemical data?
Use Cohen’s d to quantify effect sizes (e.g., d = 1.48 for reduced freezing behavior) and paired t-tests for within-subject comparisons. For multivariate outcomes (e.g., catecholamine levels across tissues), apply MANOVA with post-hoc Tukey tests. Pre-register analysis plans to mitigate Type I errors, and report confidence intervals for key parameters (e.g., plasma NE reduction: 52% ± 6%) .
Methodological Guidelines
- Replicability : Document exact dosages, administration routes (e.g., oral vs. intravenous), and animal strains (e.g., C57BL/6 mice) to enable replication. Share raw data for behavioral assays and HPLC chromatograms as supplementary materials .
- Data Interpretation : Contextualize findings using frameworks like PICO (Population: PTSD models; Intervention: this compound; Control: vehicle; Outcome: catecholamine levels) and FINER (Feasible, Novel, Ethical, Relevant) to ensure rigor .
- Limitations : Address potential confounders (e.g., stress-induced DA fluctuations) and small sample sizes in preclinical studies. Use power analysis to determine minimum n for future work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
